PEG4 Linker Length Optimizes PROTAC Degradation Efficiency Compared to PEG2 and PEG3 Analogs
In a study optimizing PROTAC linkers for estrogen receptor alpha (ERα) degradation, a PEG3 linker (LCL-ER(dec)) demonstrated superior degradation activity compared to PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) variants. While all linkers maintained comparable binding affinity (IC50 = 30-50 nM), the PEG3 linker was identified as the optimal length for degradation [1]. This provides class-level inference for Amino-PEG4-(CH2)3CO2H: its PEG4 length is a critical parameter, and its performance will differ significantly from both shorter (PEG2) and longer (PEG6/8) analogs in any given PROTAC system.
| Evidence Dimension | Linker Length vs. Degradation Activity |
|---|---|
| Target Compound Data | PEG4 linker variant (LCL-ER(dec)-P4) evaluated for ERα degradation. |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG3 linker (LCL-ER(dec)). |
| Quantified Difference | PEG3 linker showed highest degradation activity. All variants exhibited similar binding affinity (IC50 = 30-50 nM) to ERα. |
| Conditions | In vitro ERα degradation assay in MCF-7 breast cancer cells. |
Why This Matters
This demonstrates that linker length is a non-trivial variable; a user cannot arbitrarily substitute a PEG4 linker for a PEG2 or PEG3 analog without risking significant loss in degradation efficiency.
- [1] Pharmaceutical Society of Japan. (n.d.). MEDCHEM NEWS Vol.33 No.2 24/52. Retrieved from https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
